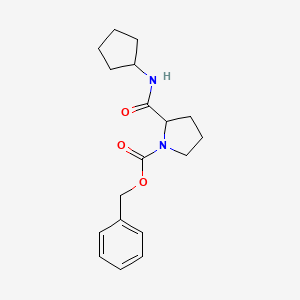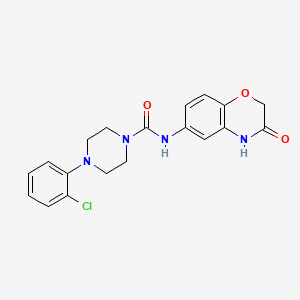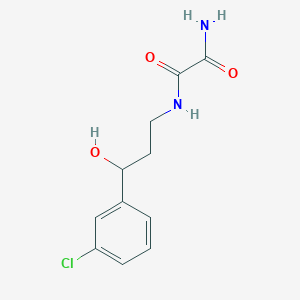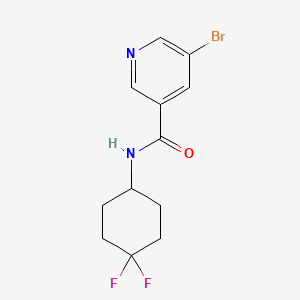
5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide is a chemical compound known for its potential applications in medicinal chemistry and drug discovery. It is characterized by the presence of a bromine atom, two fluorine atoms on a cyclohexyl ring, and a nicotinamide moiety. This compound is of interest due to its unique structural features and potential biological activities.
准备方法
The synthesis of 5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the bromination of a nicotinamide derivative followed by the introduction of the difluorocyclohexyl group. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to achieve efficient and cost-effective synthesis.
化学反应分析
5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering its biological activity.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Common reagents used in these reactions include halogenating agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of enzymes such as poly (ADP-ribose) polymerases (PARPs), which are involved in DNA repair and cancer therapy.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: Researchers use it to probe the mechanisms of enzyme inhibition and to develop new chemical probes for biological studies.
作用机制
The mechanism of action of 5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as PARPs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the accumulation of DNA damage in cancer cells and potentially enhancing the efficacy of other cancer treatments . The molecular pathways involved include the inhibition of DNA repair processes and the modulation of cellular stress responses.
相似化合物的比较
5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
5-bromo-N-(4-(pyrrolidinyl)piperidinyl)nicotinamide: This compound also contains a bromine atom and a nicotinamide moiety but differs in the structure of the cyclohexyl ring.
5-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide: This compound has an oxadiazole ring in place of the nicotinamide moiety.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
属性
IUPAC Name |
5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF2N2O/c13-9-5-8(6-16-7-9)11(18)17-10-1-3-12(14,15)4-2-10/h5-7,10H,1-4H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRFWNXGJMBXLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=CN=C2)Br)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
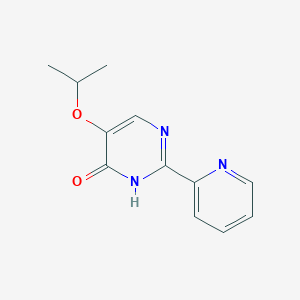
![2-[(3-Chlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2421362.png)
![N-(3,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2421363.png)
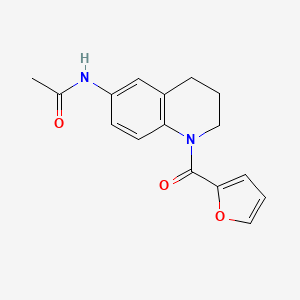

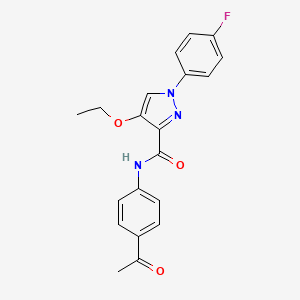
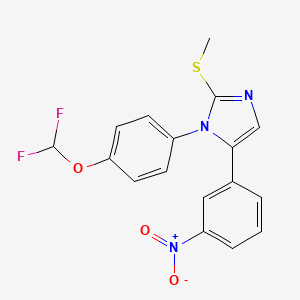
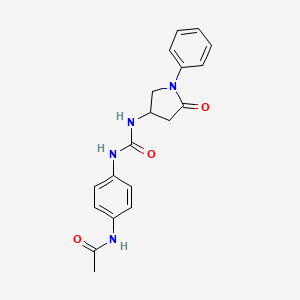
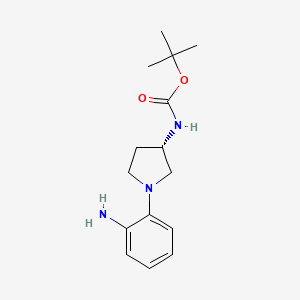
![1-[(Dimethylamino)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2421373.png)
![2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2421374.png)
